

## **Core Molecular and Physicochemical Properties**

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Compound of Interest			
Compound Name:	SB-436811		
Cat. No.:	B15572485		Get Quote

**SB-436811** is a synthetic organic compound with well-defined molecular characteristics. These properties are essential for its preparation in stock solutions and for understanding its potential as a drug candidate.

Property	Value	
Molecular Formula	C22H18N4O3	
Molecular Weight	386.41 g/mol	
Synonym	SB-431542	
CAS Number	301836-41-9	
Purity	Typically >98% by HPLC	
Solubility	Soluble in DMSO	
Storage	Store at -20°C	

## Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

**SB-436811** selectively inhibits the TGF- $\beta$  signaling pathway by targeting the kinase activity of specific type I receptors. The canonical TGF- $\beta$  signaling cascade is initiated by the binding of a TGF- $\beta$  ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. This activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-



SMADs), such as SMAD2 and SMAD3. Phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

**SB-436811** acts as an ATP-competitive inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1] By binding to the ATP-binding site of these receptors, **SB-436811** prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade. [1] It displays high selectivity for these receptors with minimal effects on other signaling pathways such as the bone morphogenetic protein (BMP) signaling pathway, which utilizes other ALK family members, or the ERK, JNK, and p38 MAP kinase pathways.[2]

## **Quantitative Inhibitory Activity**

The inhibitory potency of **SB-436811** has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration ( $IC_{50}$ ) values serving as a key metric of its efficacy.

Target Receptor	IC₅₀ Value (in vitro kinase assay)
ALK5 (TGF-βRI)	94 nM[1][3]
ALK4 (ACVR1B)	140 nM[1]
ALK7 (ACVR1C)	Potently inhibited

Note: IC<sub>50</sub> values can vary slightly between different experimental setups and assay conditions.

## **Experimental Protocols**

The following section provides detailed methodologies for key experiments involving **SB-436811**, including in vitro kinase assays and cell-based assays to probe the TGF- $\beta$  signaling pathway.

### **In Vitro Kinase Assay**

This protocol outlines a method to determine the inhibitory effect of **SB-436811** on the kinase activity of ALK5.

Materials:



- Recombinant GST-tagged ALK5 kinase domain
- Recombinant GST-tagged Smad3 protein
- SB-436811 (dissolved in DMSO)
- Assay Buffer (50 mM HEPES pH 7.4, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 1 mM DTT)
- ATP (including y-33P-ATP for radioactive detection)
- Glutathione-coated microplates

#### Procedure:

- Coat the wells of a glutathione-coated microplate with the GST-Smad3 substrate.
- Prepare a reaction mixture in the assay buffer containing the GST-ALK5 enzyme.
- Add varying concentrations of SB-436811 or DMSO (vehicle control) to the reaction mixture and incubate to allow for inhibitor binding.
- Initiate the kinase reaction by adding ATP (containing y-33P-ATP).
- Incubate the plate to allow for the phosphorylation of Smad3 by ALK5.
- Stop the reaction and wash the wells to remove unbound reagents.
- Measure the incorporation of <sup>33</sup>P into the Smad3 substrate using a suitable scintillation counter.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

# Cell-Based Western Blot Assay for SMAD2 Phosphorylation

This protocol details a common cell-based assay to assess the inhibitory effect of **SB-436811** on TGF- $\beta$ -induced SMAD2 phosphorylation.



#### Materials:

- A suitable cell line responsive to TGF-β (e.g., HaCaT, A549)
- Cell culture medium and supplements
- Recombinant TGF-β1
- SB-436811 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Procedure:

- Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
- Pre-treat the cells with varying concentrations of SB-436811 or DMSO for 1-2 hours. A typical working concentration is between 1-10 μM.[1]
- Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.
- Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phospho-SMAD2 and total SMAD2. A loading control like GAPDH should also be probed.
- Incubate with the appropriate HRP-conjugated secondary antibodies.



- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the level of inhibition of SMAD2 phosphorylation.

### **Cell Proliferation Assay**

This protocol describes how to evaluate the effect of **SB-436811** on TGF- $\beta$ -mediated changes in cell proliferation.

#### Materials:

- Cell line of interest
- · Cell culture medium
- Recombinant TGF-β1
- SB-436811
- Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)

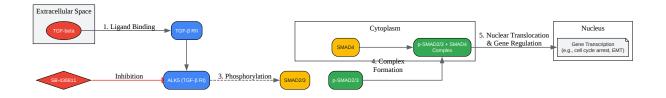
#### Procedure:

- Seed cells in a multi-well plate at a low density.
- Treat the cells with TGF-β1 in the presence or absence of **SB-436811**.
- Incubate the cells for a period of 24 to 72 hours.
- At desired time points, determine the cell number using a cell counter or a proliferation assay kit according to the manufacturer's instructions.
- Analyze the data to determine if SB-436811 can reverse the anti-proliferative or proproliferative effects of TGF-β on the chosen cell line.[2]

## **Visualizations**



## TGF- $\beta$ Signaling Pathway and the Point of Inhibition by SB-436811

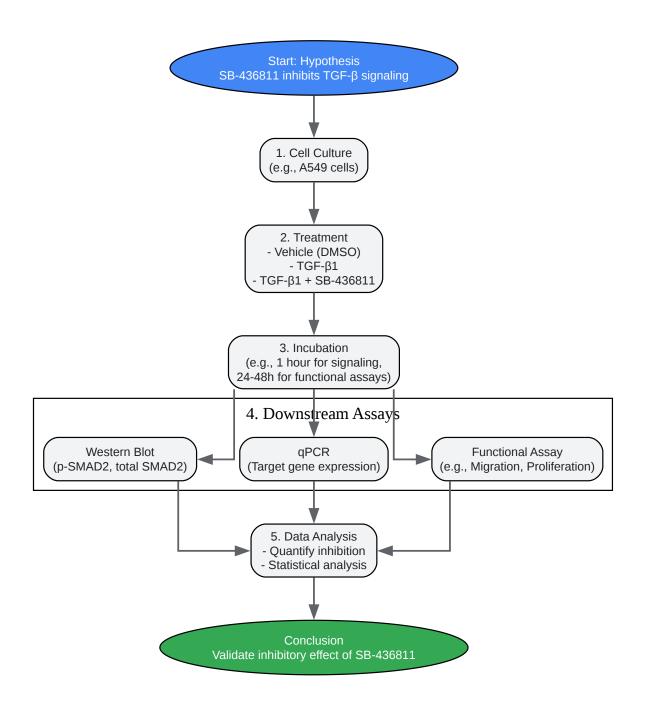


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Caption: TGF- $\beta$  signaling pathway and the inhibitory action of **SB-436811** on ALK5.

# **Experimental Workflow for Assessing SB-436811 Efficacy**





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Caption: A typical experimental workflow for evaluating the effects of SB-436811.



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